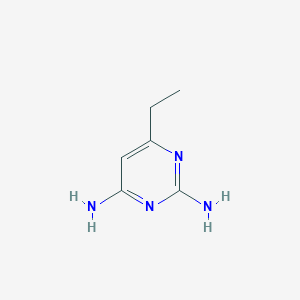

6-Ethylpyrimidine-2,4-diamine

Vue d'ensemble

Description

6-Ethylpyrimidine-2,4-diamine (6-EPDA) is an organic compound that belongs to the family of pyrimidine compounds and is used in a variety of scientific research applications. It is a colorless crystalline solid with a melting point of 167-168°C and a molecular weight of 152.17 g/mol. 6-EPDA has a wide range of biological activities and is used to study the structure and function of proteins, as well as to study the effects of drugs on the body.

Applications De Recherche Scientifique

Antimalarial Activity

6-Ethylpyrimidine-2,4-diamine derivatives, such as pyrimethamine, have been studied for their antimalarial properties. Derivatives of pyrimethamine showed activity against Plasmodium berghei in mice, with some analogs having therapeutic ratios potentially better than pyrimethamine itself. This highlights the compound's relevance in the development of new antimalarial drugs (Ress et al., 1976).

Antiviral Properties

Studies have shown that certain this compound derivatives can inhibit retrovirus replication in cell culture. For instance, specific derivatives demonstrated inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, making them potential candidates for antiviral drug development (Hocková et al., 2003).

Insights into Binding Mechanism and Enhancement of Enzyme Activity

Research into the structural features of pyrimethamine and its derivatives has provided insights into their inhibitory activity and chaperoning efficacy. These findings are crucial for understanding how modifications at various positions affect the compound's biological activity, which can inform the design of more effective pharmaceuticals (Tropak et al., 2015).

Inhibition of Dihydrofolate Reductase in Pathogens

This compound derivatives have been shown to be effective inhibitors of dihydrofolate reductase in pathogens like Pneumocystis carinii and Toxoplasma gondii. This inhibition is crucial for antifungal and antiparasitic therapy, suggesting potential applications in treating infections caused by these pathogens (Robson et al., 1997).

Applications in Medicinal Chemistry

This compound and its derivatives have been used in the synthesis of various bioactive compounds. These substances have shown significant antiproliferative activity against different cell lines, indicating their potential in the development of new anticancer drugs (Otmar et al., 2004).

Safety and Hazards

Orientations Futures

While specific future directions for the study of 6-Ethylpyrimidine-2,4-diamine are not mentioned in the literature, research into similar compounds often focuses on understanding their biological activity, developing more efficient synthesis methods, and exploring their potential applications in medicine and other fields .

Propriétés

IUPAC Name |

6-ethylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-2-4-3-5(7)10-6(8)9-4/h3H,2H2,1H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSSMWRJBRKTOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355718 | |

| Record name | 6-ethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514854-12-7 | |

| Record name | 6-ethylpyrimidine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

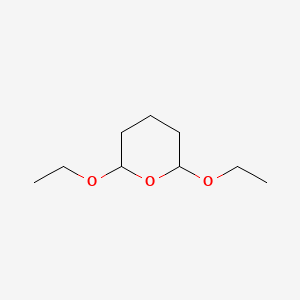

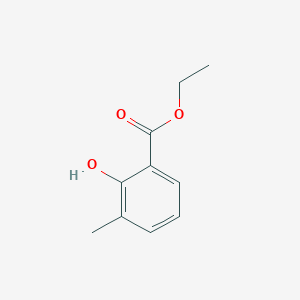

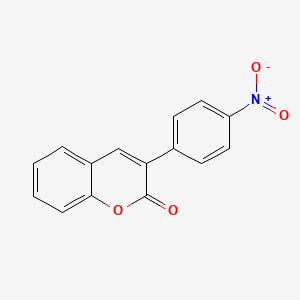

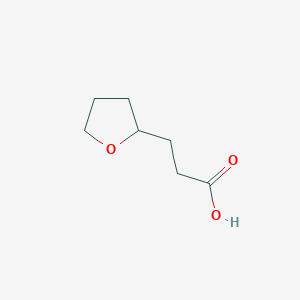

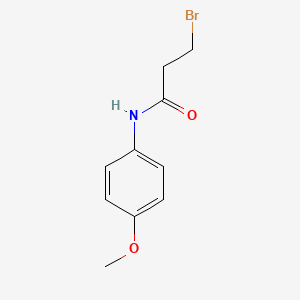

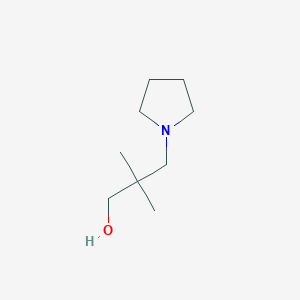

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 6-ethylpyrimidine-2,4-diamine (pyrimethamine)?

A: this compound, more commonly known as pyrimethamine, exerts its antiparasitic effect by inhibiting dihydrofolate reductase (DHFR). This enzyme is crucial for the folic acid cycle, essential for the synthesis of nucleic acids and amino acids in various organisms, including parasites like Toxoplasma gondii and Leishmania major. By binding to DHFR, pyrimethamine disrupts the production of tetrahydrofolic acid, ultimately leading to the death of the parasite. [, ]

Q2: How does the structure of pyrimethamine contribute to its activity and selectivity?

A: Research exploring pyrimethamine derivatives has unveiled key structural features impacting its activity. The 2,4-diamine groups on the pyrimidine ring are crucial for inhibitory activity. [] Modifications to the chlorine atom at the para position of the phenyl ring showed a minimal impact on inhibitory activity (IC50), while alterations to the ethyl group at the 6-position significantly reduced it. This highlights the importance of the phenyl and ethyl groups for binding affinity and selectivity. [] Further, virtual screening studies have identified compounds with structural features that allow interaction with Leishmania major PTR1 (pteridine reductase) but not human DHFR. []

Q3: Are there analytical methods available to detect and quantify pyrimethamine in various matrices?

A: Yes, several analytical techniques have been developed. Early methods relied on spectrophotometry but were prone to interference. [] Gas-liquid chromatography (GLC) coupled with electron-capture detection provided improved sensitivity and selectivity for pyrimethamine analysis in complex matrices like animal feed. [] This method required specific extraction procedures and a thorough clean-up to minimize interference from co-extractives. []

Q4: Have any new polymorphs or solvates of pyrimethamine been discovered?

A: Research has unveiled a new polymorph (Form I) and two pseudopolymorphs of pyrimethamine. The polymorph (Form I) exhibits distinct packing arrangements compared to a previously known polymorph. [] Additionally, two pseudopolymorphs were identified: pyrimethamine dimethyl sulfoxide monosolvate and pyrimethamine N-methylpyrrolidin-2-one monosolvate. These discoveries highlight the potential for pyrimethamine to exist in various solid-state forms with different physicochemical properties. []

Q5: What is known about the resistance mechanisms to pyrimethamine?

A5: While not explicitly addressed in the provided research papers, resistance to pyrimethamine is a significant concern. It is well-established that mutations in the gene encoding DHFR, particularly in the active site, are the primary mechanism of pyrimethamine resistance in various parasites. These mutations often reduce the binding affinity of pyrimethamine to the enzyme, rendering the drug ineffective.

Q6: Is there potential for pyrimethamine in combination therapies?

A: Yes, research suggests potential for pyrimethamine in combination therapies. Specifically, combining pyrimethamine (a DHFR inhibitor) with compounds targeting PTR1 shows promise for treating leishmaniasis. [] This approach aims to overcome potential resistance mechanisms and enhance the efficacy of both drugs by targeting multiple enzymes within the same metabolic pathway. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1331350.png)